Cas no 2229321-57-5 (1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol)

1-2-(2,4,6-Trimethylphenyl)ethylcyclopropan-1-ol is a cyclopropanol derivative featuring a substituted phenyl group, offering unique steric and electronic properties due to its structural configuration. The compound’s cyclopropane ring and aromatic substitution contribute to its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry. Its rigid framework allows for selective functionalization, while the hydroxyl group provides a versatile handle for further derivatization. The trimethylphenyl moiety enhances lipophilicity, potentially improving solubility in nonpolar media. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and specialty materials, where controlled reactivity and structural precision are critical. Its well-defined molecular architecture supports applications in asymmetric synthesis and catalyst design.
1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol structure
2229321-57-5 structure
Product Name:1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol
CAS No:2229321-57-5
MF:C14H20O
MW:204.308004379272
CID:6233633
PubChem ID:165679549
Update Time:2025-11-06

1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol
    • 2229321-57-5
    • EN300-1825553
    • 1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol
    • Inchi: 1S/C14H20O/c1-10-8-11(2)13(12(3)9-10)4-5-14(15)6-7-14/h8-9,15H,4-7H2,1-3H3
    • InChI Key: VXOVHQNDIGRTQQ-UHFFFAOYSA-N
    • SMILES: OC1(CCC2C(C)=CC(C)=CC=2C)CC1

Computed Properties

  • Exact Mass: 204.151415257g/mol
  • Monoisotopic Mass: 204.151415257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.2Ų

1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1825553-0.05g
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol
2229321-57-5
0.05g
$900.0 2023-09-19
Enamine
EN300-1825553-0.1g
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol
2229321-57-5
0.1g
$943.0 2023-09-19
Enamine
EN300-1825553-0.25g
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol
2229321-57-5
0.25g
$985.0 2023-09-19
Enamine
EN300-1825553-0.5g
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol
2229321-57-5
0.5g
$1027.0 2023-09-19
Enamine
EN300-1825553-1.0g
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol
2229321-57-5
1g
$1070.0 2023-06-01
Enamine
EN300-1825553-2.5g
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol
2229321-57-5
2.5g
$2100.0 2023-09-19
Enamine
EN300-1825553-5.0g
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol
2229321-57-5
5g
$3105.0 2023-06-01
Enamine
EN300-1825553-10.0g
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol
2229321-57-5
10g
$4606.0 2023-06-01
Enamine
EN300-1825553-1g
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol
2229321-57-5
1g
$1070.0 2023-09-19
Enamine
EN300-1825553-5g
1-[2-(2,4,6-trimethylphenyl)ethyl]cyclopropan-1-ol
2229321-57-5
5g
$3105.0 2023-09-19

Additional information on 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol

1-2-(2,4,6-TriMethylPhenyl)EthylCycloPropan-1-Ol (CAS No. 2229321-57-5): A Comprehensive Overview

The compound 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol (CAS No. 2229321-57-5) is a fascinating organic molecule with a unique structure that has garnered attention in various scientific domains. This compound belongs to the class of cyclopropane derivatives, which are known for their strained ring systems and versatile reactivity. The molecule consists of a cyclopropane ring substituted with a hydroxyl group at position 1 and an ethyl group attached to position 2. The ethyl group is further substituted with a 2,4,6-trimethylphenyl moiety, adding complexity and potential functionality to the molecule.

Recent studies have highlighted the importance of cyclopropane derivatives in medicinal chemistry due to their ability to act as rigid structural motifs in drug design. The cyclopropane ring in this compound provides a unique three-dimensional arrangement that can be exploited for interactions with biological targets. Additionally, the trimethylphenyl group introduces steric bulk and aromaticity, which can enhance the molecule's stability and bioavailability.

One of the most intriguing aspects of 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol is its potential as a precursor in organic synthesis. Researchers have demonstrated that this compound can undergo various transformations to yield bioactive molecules. For instance, its hydroxyl group can be converted into other functional groups such as ethers or esters through simple chemical reactions. This versatility makes it a valuable building block in the construction of complex organic molecules.

Recent advancements in computational chemistry have allowed for detailed studies of the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed that the cyclopropane ring exhibits significant ring strain, which can be released upon reaction with electrophiles or nucleophiles. This strain-release mechanism is a key factor in designing reactions involving this compound.

In terms of applications, 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol has shown promise in materials science as well. Its rigid structure and aromatic substituents make it a candidate for use in polymer synthesis or as a component in advanced materials with tailored properties. Furthermore, its ability to form stable complexes with metal ions has opened avenues for its use in catalysis and coordination chemistry.

The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. One common approach is the Friedel-Crafts alkylation of mesitylene (the 2,4,6-trimethylphenol derivative) followed by cyclization to form the cyclopropane ring. Optimization of reaction conditions has significantly improved the yield and purity of the product.

From an environmental standpoint, researchers have investigated the biodegradation pathways of 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol to assess its impact on ecosystems. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through oxidative mechanisms. However, further research is needed to fully understand its environmental fate and toxicity profile.

In conclusion, 1-2-(2,4,6-trimethylphenyl)ethylcyclopropan-1-ol (CAS No. 22930000) is a versatile and intriguing compound with applications spanning medicinal chemistry, materials science, and catalysis. Its unique structure and reactivity continue to inspire innovative research directions across various scientific disciplines.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.